Cas no 1699947-15-3 (tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate)

tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate
- EN300-1135578
- 1699947-15-3
-
- インチ: 1S/C14H26INO3/c1-10(2)6-7-18-12-9-16(8-11(12)15)13(17)19-14(3,4)5/h10-12H,6-9H2,1-5H3
- InChIKey: GTTGJIFITQRPOG-UHFFFAOYSA-N
- ほほえんだ: IC1CN(C(=O)OC(C)(C)C)CC1OCCC(C)C
計算された属性
- せいみつぶんしりょう: 383.09574g/mol
- どういたいしつりょう: 383.09574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 38.8Ų
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135578-2.5g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1135578-5g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1135578-5.0g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 5g |
$3562.0 | 2023-05-23 | ||
Enamine | EN300-1135578-0.5g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1135578-0.1g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1135578-1.0g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 1g |
$1229.0 | 2023-05-23 | ||
Enamine | EN300-1135578-1g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1135578-10g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1135578-0.25g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1135578-10.0g |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate |
1699947-15-3 | 10g |
$5283.0 | 2023-05-23 |
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate (CAS No. 1699947-15-3)
Tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate (CAS No. 1699947-15-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, presents a unique set of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular framework of tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate incorporates several key functional groups, including an iodine substituent and a tertiary butyl ester. These features not only contribute to its reactivity but also open up diverse possibilities for further chemical modifications. The presence of the iodine atom, in particular, makes this compound a potential candidate for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are widely employed in the construction of complex organic molecules.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from pyrrolidine scaffolds. Pyrrolidine derivatives have shown promise in various therapeutic areas, including central nervous system disorders, antiviral treatments, and anticancer therapies. The specific arrangement of functional groups in tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate aligns well with these pharmacological goals, making it a compelling building block for drug discovery programs.
One of the most notable applications of this compound is in the synthesis of small-molecule inhibitors targeting enzymes involved in disease pathways. For instance, researchers have explored its utility in developing inhibitors for kinases and other enzyme families that play critical roles in cancer progression. The iodine substituent facilitates the introduction of additional functional groups through cross-coupling reactions, allowing for the creation of highly specific inhibitors with enhanced binding affinity and selectivity.
The tertiary butyl ester group in the molecule also serves as a versatile handle for further derivatization. This functionality can be hydrolyzed to yield a carboxylic acid or converted into other esters or amides, depending on the desired pharmacological profile. Such flexibility is particularly valuable in medicinal chemistry, where rapid iteration and optimization are often necessary to identify lead compounds with favorable drug-like properties.
Recent advancements in synthetic methodologies have further enhanced the utility of tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate. For example, palladium-catalyzed cross-coupling reactions have been refined to achieve higher yields and selectivity, enabling more efficient synthesis of complex derivatives. Additionally, green chemistry principles have been incorporated into synthetic protocols, reducing waste and improving sustainability.
The compound's potential extends beyond academic research and into industrial applications. Pharmaceutical companies are increasingly leveraging such intermediates to accelerate their drug development pipelines. The ability to rapidly modify the structure of tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate allows for the exploration of multiple chemical space regions simultaneously, increasing the likelihood of discovering novel therapeutic candidates.
In conclusion, tert-butyl 3-iodo-4-(3-methylbutoxy)pyrrolidine-1-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop new drugs targeting various diseases. As synthetic methodologies continue to evolve, the applications of this compound are expected to expand even further, solidifying its role as a cornerstone in modern drug discovery.
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